

# In vitro and in vivo effects of Cumyl-CH-megaclone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cumyl-CH-megaclone

Cat. No.: B8256759

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of **Cumyl-CH-megaclone**

## Introduction

**Cumyl-CH-megaclone**, also known by its street name SGT-270, is a synthetic cannabinoid receptor agonist featuring a distinct  $\gamma$ -carboline-1-one core structure.<sup>[1][2]</sup> First identified in Hungary in December 2018, this compound belongs to the larger class of new psychoactive substances (NPS) that have emerged on the global drug market.<sup>[1][3]</sup> Its chemical name is 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the currently available scientific data on the in vitro and in vivo effects of **Cumyl-CH-megaclone**, with a focus on its pharmacological activity, metabolic fate, and the experimental methodologies used for its characterization.

## In Vitro Effects

The in vitro characterization of **Cumyl-CH-megaclone** has primarily focused on its interaction with the human cannabinoid receptor type 1 (hCB1) and its metabolic profile in human liver microsome models.

## Cannabinoid Receptor Pharmacology

**Cumyl-CH-megaclone** is a potent full agonist at the hCB1 receptor.<sup>[5][6]</sup> Pharmacological studies reveal that it possesses a high binding affinity and efficacy, significantly greater than the

well-known synthetic cannabinoid JWH-018.[1][5] Its potent activity at the CB1 receptor is the primary driver of its psychoactive effects.

Table 1: In Vitro Pharmacological Profile of **Cumyl-CH-megaclone** at the hCB1 Receptor

| Parameter                  | Value   | Comparison to JWH-018     |
|----------------------------|---------|---------------------------|
| Binding Affinity (Ki)      | 1.01 nM | 2.5-fold higher affinity  |
| Functional Potency (EC50)  | 1.22 nM | -                         |
| Functional Efficacy (EMAX) | 143.4%  | 1.13-fold higher efficacy |

Data sourced from Haschimi et al. (2021).[1]

## In Vitro Metabolism

Metabolism studies are crucial for identifying biomarkers to detect consumption. The Phase I metabolism of **Cumyl-CH-megaclone** has been investigated using pooled human liver microsomes (pHLM).[1][6] These studies show that the compound undergoes extensive metabolism, primarily through oxidation.

The primary metabolic reactions involve monohydroxylation at various positions on the molecule.[1] Dihydroxylation and trihydroxylation products have also been identified as specific markers.[7]

Table 2: Major Phase I Metabolites of **Cumyl-CH-megaclone** Identified In Vitro

| Metabolite Type              | Description                                                                                                | Significance                                                                  |
|------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Monohydroxylated Metabolites | <b>Addition of a single hydroxyl (-OH) group. Key identified metabolites include M08, M10, and M13.[1]</b> | <b>Serve as reliable urinary biomarkers for confirming consumption.[1][4]</b> |
| Dihydroxylated Metabolites   | Addition of two hydroxyl groups.                                                                           | Confirmatory urinary markers. [7]                                             |

| Trihydroxylated Metabolites| Addition of three hydroxyl groups. | Confirmatory urinary markers.  
[7] |

## In Vivo Effects

As of this guide's compilation, detailed in vivo studies in controlled animal models, such as those determining pharmacokinetic parameters (e.g., Cmax, Tmax, bioavailability) or characterizing behavioral effects, are not extensively reported in the peer-reviewed literature for **Cumyl-CH-megaclone**.

The majority of available in vivo data comes from the analysis of authentic human urine samples from consumption cases.[1][7] This research has confirmed that the metabolites identified in in vitro pHLM assays, particularly the monohydroxylated products, are present in vivo and serve as effective biomarkers.[1] General studies on synthetic cannabinoids in rodents indicate typical effects including analgesia, hypothermia, and motor inhibition, which are mediated through CB1 receptor activation.[8]

## Experimental Protocols

The following protocols are summarized from methodologies described in the cited literature for the characterization of **Cumyl-CH-megaclone** and related synthetic cannabinoids.

### hCB1 Receptor Competitive Ligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the hCB1 receptor.

- Preparation: Stock solutions of **Cumyl-CH-megaclone** are prepared in DMSO and serially diluted to final concentrations (e.g., 10-12 to 10-5 M).[5]
- Incubation: The assay is performed in a final volume of 200  $\mu$ L. Each well contains:
  - hCB1 membrane protein preparation (e.g., 8  $\mu$ g).[5]
  - A radiolabeled CB1 agonist, such as [3H]-CP-55,940 (e.g., 2 nM concentration).[5]
  - The test compound at the desired concentration.[5]
  - Assay buffer (e.g., 50 mM TRIS HCl, 3 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).[5]

- Controls:
  - Total Binding: Contains all components except the test compound.
  - Non-specific Binding: A high concentration of a known non-labeled CB1 ligand (e.g., 10-5 M CP-55,940) is added to outcompete the radioligand, defining the baseline.[5]
- Analysis: The amount of bound radioactivity is measured, and the data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then determined from the IC50 value.

## In Vitro Phase I Metabolism Assay (pHLM)

This assay identifies metabolites produced by liver enzymes.

- Reaction Mixture Preparation: A reaction mixture is prepared containing:
  - Pooled human liver microsomes (pHLM).[6][7]
  - An NADPH-regenerating system (Solutions A and B) to support enzyme activity.[6][7]
  - Phosphate buffer (e.g., 0.5 M, pH 7.4).[6][7]
  - Deionized water.[6][7]
- Incubation:
  - **Cumyl-CH-megaclone** (e.g., at a final concentration of 10 µg/mL) is added to the reaction mixture.[6]
  - The mixture is incubated for 30 minutes at 37°C.[6][7]
- Termination: The reaction is stopped by adding ice-cold acetonitrile (ACN), which precipitates the proteins.[6][7]
- Sample Preparation: After quenching, the sample is centrifuged, and the supernatant containing the metabolites is transferred for analysis.[9]

- Analysis: The generated metabolites are identified and characterized using analytical techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS).[1][7]

## Signaling and Metabolic Pathways

Visual representations of key biological and experimental processes provide a clearer understanding of the compound's mechanism and analysis.



[Click to download full resolution via product page](#)

Caption: Agonist activation of the CB1 receptor and subsequent signaling cascade.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro pHLM metabolism assay.

[Click to download full resolution via product page](#)

Caption: Primary Phase I metabolic pathway of **Cumyl-CH-megaclone**.

## Conclusion

**Cumyl-CH-megaclone** is a highly potent synthetic cannabinoid that acts as a full agonist at the hCB1 receptor.<sup>[1][6]</sup> In vitro data demonstrates its high affinity and efficacy, which are predictive of significant psychoactive effects.<sup>[1]</sup> Metabolic studies have successfully identified key hydroxylated metabolites that can be used as reliable biomarkers for detecting its

consumption in forensic and clinical settings.[1][7] While comprehensive in vivo pharmacokinetic and behavioral data in animal models remains limited in the public domain, the existing research provides a solid foundation for understanding its fundamental pharmacological and metabolic properties. This information is critical for the scientific, medical, and forensic communities in addressing the challenges posed by the emergence of novel synthetic cannabinoids.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a  $\gamma$ -Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CUMYL-CH-MEGACLONE - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [논문]The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a  $\gamma$ -Carboline-1-One Core [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Human phase-I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro and in vivo effects of Cumyl-CH-megaclone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8256759#in-vitro-and-in-vivo-effects-of-cumyl-ch-megaclone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)